molecular formula C7H17N B14595386 N-ethyl-N,2-dimethylpropan-1-amine CAS No. 60247-14-5

N-ethyl-N,2-dimethylpropan-1-amine

Cat. No.: B14595386
CAS No.: 60247-14-5
M. Wt: 115.22 g/mol
InChI Key: QQWXQKMVASVXCI-UHFFFAOYSA-N
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Description

N-ethyl-N,2-dimethylpropan-1-amine is a tertiary amine with the molecular formula C7H17N. It is characterized by the presence of an ethyl group, two methyl groups, and a propyl group attached to the nitrogen atom. This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N,2-dimethylpropan-1-amine typically involves the alkylation of secondary amines. One common method is the reaction of 2,2-dimethylpropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired tertiary amine.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of high-pressure reactors and catalysts to enhance the reaction rate and yield. The starting materials are fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines or primary amines under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds and alkyl halides are often used as reagents in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-ethyl-N,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-ethyl-N,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpropan-1-amine: Similar structure but lacks the ethyl group.

    N-ethylpropan-1-amine: Similar structure but lacks the two methyl groups.

    N,N-dimethylethanamine: Similar structure but with a shorter carbon chain.

Uniqueness

N-ethyl-N,2-dimethylpropan-1-amine is unique due to its specific combination of alkyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

60247-14-5

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N-ethyl-N,2-dimethylpropan-1-amine

InChI

InChI=1S/C7H17N/c1-5-8(4)6-7(2)3/h7H,5-6H2,1-4H3

InChI Key

QQWXQKMVASVXCI-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC(C)C

Origin of Product

United States

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